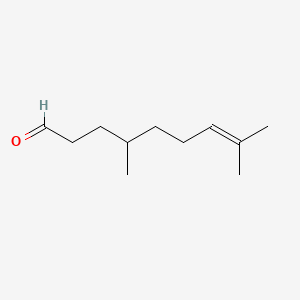
4,8-Dimethylnon-7-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dimethylnon-7-enal is an organic compound with the molecular formula C11H20O. It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom within the molecule. This compound is known for its distinctive structure, which includes a non-7-enal backbone with two methyl groups attached at the 4th and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnon-7-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 4,8-dimethylnon-7-ene, which involves the addition of a formyl group (CHO) to the double bond in the presence of a catalyst such as rhodium or cobalt. The reaction is carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydroformylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dimethylnon-7-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: 4,8-Dimethylnon-7-oic acid.
Reduction: 4,8-Dimethylnon-7-enol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
4,8-Dimethylnon-7-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dimethylnon-7-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is the basis for its biological activities, including its antimicrobial effects .
Comparison with Similar Compounds
- 4,8-Dimethyl-7-nonen-1-yne
- 4,8-Dimethyl-7-nonen-2-one
- 4,8-Dimethyl-7-nonen-2-ol
Comparison: 4,8-Dimethylnon-7-enal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, 4,8-Dimethyl-7-nonen-2-one, being a ketone, has different chemical properties and reactivity. Similarly, 4,8-Dimethyl-7-nonen-2-ol, an alcohol, exhibits different behavior in chemical reactions .
Properties
CAS No. |
122091-00-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
4,8-dimethylnon-7-enal |
InChI |
InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,9,11H,4-5,7-8H2,1-3H3 |
InChI Key |
JYZBGRBGMXAFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















